molecular formula C16H29N3 B5877681 N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine

N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine

Cat. No. B5877681
M. Wt: 263.42 g/mol
InChI Key: ZXHPOBWSDCCXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine, also known as DMED, is a compound that has gained attention in scientific research due to its potential applications in various fields. DMED is a tertiary amine that is commonly used as a ligand in the synthesis of metal complexes.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine has been used in various scientific research applications, including catalysis, drug delivery, and imaging. In catalysis, N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine is used as a ligand in the synthesis of metal complexes that exhibit high catalytic activity in various reactions. In drug delivery, N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine has been used to synthesize liposomes and nanoparticles that can be used to deliver drugs to specific sites in the body. In imaging, N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine has been used to synthesize contrast agents for magnetic resonance imaging (MRI).

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine is not fully understood. However, it is believed that N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine acts as a chelating agent, forming stable complexes with metal ions. These complexes can then be used in various applications, including catalysis, drug delivery, and imaging.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine are not well studied. However, it is believed that N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine is relatively non-toxic and does not exhibit significant side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine in lab experiments is its high stability and solubility in water and organic solvents. This makes it easy to handle and use in various applications. However, one limitation of using N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine is its relatively high cost compared to other ligands.

Future Directions

There are several future directions for the use of N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine in scientific research. One potential application is in the synthesis of metal complexes for catalysis in organic reactions. Another potential application is in the development of drug delivery systems that can target specific sites in the body. Additionally, N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine can be used to synthesize contrast agents for imaging, which can be used to diagnose various diseases. Finally, further studies are needed to understand the mechanism of action and potential side effects of N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine.
Conclusion
In conclusion, N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine is a compound that has gained attention in scientific research due to its potential applications in various fields. Its high stability and solubility in water and organic solvents make it easy to handle and use in various applications. Future research is needed to fully understand the mechanism of action and potential applications of N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine.

Synthesis Methods

The synthesis of N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine is typically carried out in a two-step process. First, 4-(dimethylamino)benzaldehyde is reacted with diethylamine to form N-[4-(dimethylamino)benzyl]-N',N'-diethylbenzamide. This intermediate is then reacted with methylamine to form N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine. The final product is obtained as a colorless liquid that is soluble in water and organic solvents.

properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N',N'-diethyl-N-methylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3/c1-6-19(7-2)13-12-18(5)14-15-8-10-16(11-9-15)17(3)4/h8-11H,6-7,12-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHPOBWSDCCXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(dimethylamino)phenyl]methyl]-N',N'-diethyl-N-methylethane-1,2-diamine

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